Product packaging for Benzoic acid, 2,4,6-trihydroxy-3-methyl-(Cat. No.:CAS No. 95124-62-2)

Benzoic acid, 2,4,6-trihydroxy-3-methyl-

Cat. No.: B13138902
CAS No.: 95124-62-2
M. Wt: 184.15 g/mol
InChI Key: KUZMGSVKYDYRHJ-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry

In the vast landscape of natural product chemistry, orsellinic acid is a cornerstone metabolite. It is a primary product of polyketide synthase (PKS) enzymes, which are found in bacteria, fungi, and plants. researchgate.net In fungi and lichens, orsellinic acid is a common starting unit for the biosynthesis of depsides, depsidones, and meroterpenoids (natural products of mixed biosynthetic origin). nih.govwikipedia.orgrsc.org Its formation is a key step in pathways leading to compounds with diverse structures and functions, from pigments and toxins to molecules with potential pharmaceutical applications. pnas.org The study of its biosynthesis and the subsequent enzymatic modifications provides a model for understanding how organisms generate chemical diversity.

Historical Perspectives on Orsellinic Acid Research

The investigation of lichen chemistry in the early 20th century laid the groundwork for the discovery of orsellinic acid and its relatives. One of the early significant reports on its chemical constituents dates back to 1940, with studies on the lichen Parmelia latissima. wikipedia.org However, the formal isolation and characterization of orsellinic acid from a fungal source, Chaetomium cochliodes, was reported in 1959. bioaustralis.com Subsequent research, such as the work on Penicillium madriti in the 1960s, further elucidated its production and biosynthesis by fungi. bioaustralis.com These foundational studies opened the door to understanding the polyketide pathway and the central role orsellinic acid plays as an intermediate in the biosynthesis of more complex natural products.

Broad Academic Significance of Orsellinic Acid and its Derivatives

The academic significance of orsellinic acid is multifaceted. It is a key biosynthetic precursor, and its derivatives exhibit a wide spectrum of biological activities, making them subjects of intense research in medicine and biotechnology. The elucidation of the gene clusters responsible for orsellinic acid biosynthesis in various fungi, such as Aspergillus nidulans, has been a significant advancement, enabling the use of synthetic biology and genome editing tools to explore and engineer these pathways. nih.govnih.gov This has led to the generation of novel molecules with potentially improved bioactivities, highlighting the compound's importance in drug discovery and development. nih.gov

Derivatives of orsellinic acid have shown a remarkable range of biological effects, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. thieme-connect.comresearchgate.net For instance, the unique meroterpenoid daurichromenic acid, which contains an orsellinic acid moiety, has been noted for its potent anti-HIV activity. frontiersin.org Furthermore, novel dimeric derivatives, the sporormielones, have been found to improve short-term memory in research models. rsc.orgrsc.org The synthesis of novel orsellinic esters and depsides has also yielded compounds with significant α-glucosidase inhibitory activity, suggesting potential applications in managing hyperglycemia. nih.gov These findings underscore the broad and continuing impact of research into orsellinic acid and its chemical offspring.

Key Properties of Orsellinic Acid

PropertyValue
IUPAC Name2,4-Dihydroxy-6-methylbenzoic acid
Chemical FormulaC₈H₈O₄
Molar Mass168.148 g·mol⁻¹
Melting Point176 °C (349 °F; 449 K)

Selected Orsellinic Acid Derivatives and Their Reported Activities

DerivativeSource Organism (Example)Reported Biological Activity
Lecanoric acidLichensAnticancer, antibacterial, antiviral researchgate.net
Oosporein (B1530899)Beauveria bassiana (fungus)Fungal virulence factor, evades insect immunity pnas.org
Daurichromenic acidRhododendron dauricum (plant)Potent anti-HIV activity frontiersin.org
Ascofuranone (B1665194)Acremonium sp. (fungus)Antitrypanosomal, antitumor thieme-connect.com
Ascochlorin (B1665193)Acremonium sp. (fungus)Antiviral, antitumor, hypolipidemic thieme-connect.com
SporormielonesSporormiella sp. (fungus)Short-term memory improvement rsc.orgrsc.org
Orsellinic estersSyntheticα-glucosidase inhibition nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O5 B13138902 Benzoic acid, 2,4,6-trihydroxy-3-methyl- CAS No. 95124-62-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95124-62-2

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

2,4,6-trihydroxy-3-methylbenzoic acid

InChI

InChI=1S/C8H8O5/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2,9-11H,1H3,(H,12,13)

InChI Key

KUZMGSVKYDYRHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C(=O)O)O

Origin of Product

United States

Natural Occurrence and Ecological Significance of Orsellinic Acid

Distribution in Biological Systems

Orsellinic acid and its derivatives are not confined to a single domain of life but are instead found across a wide spectrum of organisms, highlighting their versatile roles in different ecological niches.

Fungal Production of Orsellinic Acid

Fungi are prolific producers of a vast array of secondary metabolites, with orsellinic acid being a key precursor to many of these compounds. ontosight.ai Its biosynthesis in fungi is a complex and tightly regulated process. ontosight.ai

Filamentous fungi are a major source of orsellinic acid and its hybrid natural products, particularly meroterpenoids, which are molecules derived from both polyketide and terpenoid pathways. nih.govthieme-connect.com A notable class of these are the orsellinic acid-sesquiterpene hybrids, which are formed by the coupling of orsellinic acid with a farnesyl group. nih.gov These compounds have been isolated from various filamentous fungi found in diverse ecological niches, from marine sponges to terrestrial soil. thieme-connect.comthieme-connect.com Genera such as Acremonium, Ascochyta, Neonectria, Cylindrocarpon, Fusarium, Verticillium, and Stachybotrys are predominant producers of these structurally diverse molecules. thieme-connect.com For instance, the well-known compounds ascochlorin (B1665193) and ascofuranone (B1665194) are orsellinic acid-sesquiterpene hybrids produced by filamentous fungi. nih.gov Other derivatives found in fungi include oosporein (B1530899) in Beauveria bassiana, F9775 and gerfelin (B1246277) in Aspergillus nidulans, and griseofulvin (B1672149) in Penicillium species. researchgate.net

Interactive Data Table: Orsellinic Acid Derivatives in Filamentous Fungi
DerivativeProducing Fungi
AscochlorinAscochyta viciae (Acremonium egyptiacum, Acremonium sclerotigenum)
AscofuranoneFilamentous fungi
OosporeinBeauveria bassiana
F9775Aspergillus nidulans
GerfelinAspergillus nidulans
GriseofulvinPenicillium species
SporormieloneSporormiella species

Basidiomycetes, another major phylum of fungi, are also known to produce derivatives of orsellinic acid. nih.gov For example, prenylphenols, which are hybrid compounds with an orsellinic acid moiety and a prenyl side chain, have been frequently isolated from the genus Stereum (false turkey tail fungi) and other members of the Russulales order. nih.gov The honey mushroom, Armillaria mellea, is known to contain the 4-methyl ether of orsellinic acid, also known as everninic acid. mdpi.comwikipedia.org Research on a stereaceous basidiomycete referred to as BY1 led to the identification of two orsellinic acid synthases, highlighting the genetic basis for the production of these compounds in this fungal group. nih.gov

Lichens, which are symbiotic organisms composed of a fungus and an alga or cyanobacterium, are particularly rich sources of orsellinic acid and its derivatives. mdpi.comwikipedia.org Orsellinic acid is a fundamental building block for a class of compounds called depsides, which are formed by the esterification of two or more phenolic acid units. wikipedia.orgnih.gov Lecanoric acid, a common lichen depside, is a dimer of orsellinic acid. researchgate.net Depsides and depsidones (a further modified class of depsides) are widespread in lichens and contribute to their chemical diversity. nih.gov Orsellinic acid itself has been identified in various lichen genera, including Roccella, Lecanora, and Lobaria yunnanensis. mdpi.com The production of these compounds is a result of the polyketide pathway within the fungal partner of the lichen symbiosis. researchgate.net

Interactive Data Table: Orsellinic Acid and its Depside Derivatives in Lichens
CompoundLichen Source (Genus)
Orsellinic acidRoccella, Lecanora, Lobaria
Lecanoric acidParmelia, Parmotrema, Umbilicaria
AtranorinCladonia, Parmelia, Stereocaulon
Gyrophoric acidUmbilicaria
Evernic acidEvernia

Plant Production of Orsellinic Acid

While more commonly associated with fungi and lichens, orsellinic acid and its derivatives are also produced by some plants. researchgate.net One of the most notable examples is the production of daurichromenic acid by Rhododendron dauricum. frontiersin.orgresearchgate.net This anti-HIV meroterpenoid is composed of a sesquiterpene and an orsellinic acid moiety. frontiersin.orgresearchgate.net The biosynthesis of the orsellinic acid portion in this plant has been a subject of research, leading to the identification of a novel polyketide synthase. frontiersin.orgnih.gov Additionally, a 2-O-β-D-glucopyranoside derivative of orsellinic acid has been found in cloves, the aromatic flower buds of Syzygium aromaticum. mdpi.com

Bacterial Production of Orsellinic Acid

The production of orsellinic acid has also been observed in bacteria. mdpi.com While natural bacterial production is documented, there has been significant interest in the engineered biosynthesis of orsellinic acid in bacteria. nih.govnih.gov Researchers have successfully engineered the bacterial 6-methylsalicylic acid synthase (6-MSAS) to function as an orsellinic acid synthase (OSAS). nih.gov This work, which utilized the 6-MSAS from the chlorothricin biosynthesis pathway, demonstrates the potential for using bacteria as platforms for producing orsellinic acid and its derivatives for various applications. nih.gov

Marine Organisms and Metabolites

Orsellinic acid is classified as a marine metabolite, indicating its production by microorganisms and macroorganisms in marine ecosystems. ebi.ac.ukebi.ac.ukebi.ac.uk It has been isolated from fungi derived from marine sources, including those associated with macroalgae and sponges. d-nb.info For instance, a comparative metabolomics study of the red alga Corallina officinalis and its associated endosymbiotic fungi (Aspergillus nidulans, Aspergillus flavipes, and Aspergillus flavus) revealed the presence of orsellinic acid in both the host alga and the fungal extracts. rsc.org The shared presence of such metabolites suggests a potential symbiotic relationship where the fungi may provide a chemical defense for the host organism. rsc.org Fungi from the genus Acremonium, isolated from various sources including marine organisms, are also known producers of orsellinic acid derivatives. researchgate.net Additionally, derivatives such as comazaphilones, which contain an orsellinic acid moiety, have been isolated from marine-derived fungi and exhibit antibacterial properties. nih.gov

Ecological Roles of Orsellinic Acid

Orsellinic acid and its derivatives are not merely metabolic byproducts; they are active participants in the complex chemical language of ecosystems. They mediate interactions between different species, contribute to defense mechanisms, and influence the growth and development of neighboring organisms.

Roles in Microbial Communication and Interactions

Orsellinic acid is a key molecule in the chemical crosstalk between different microbial species, particularly between bacteria and fungi. nih.gov Its production in the fungus Aspergillus nidulans is a well-studied example of interspecies communication. Under typical laboratory conditions, the gene cluster responsible for synthesizing orsellinic acid in A. nidulans is silent. bohrium.combiorxiv.org However, this silence is broken upon direct physical interaction with certain soil-dwelling bacteria, such as Streptomyces rapamycinicus or Streptomyces iranensis. biorxiv.orgasmblog.orgnih.gov

This bacterial-fungal interaction triggers a significant activation of the fungal ors gene cluster, leading to the production of orsellinic acid and its derivatives, including lecanoric acid. bohrium.comasmblog.orgnih.gov The activation mechanism is sophisticated, involving histone modification—specifically, the acetylation of histone H3, catalyzed by the fungal Saga/Ada complex. asmblog.orgnih.gov The bacterium, in essence, provides the signal that remodels the fungal chromatin, making the previously silent genes accessible for transcription. bohrium.comasmblog.org The bacterial trigger has been identified as a class of arginine-derived polyketides, such as azalomycin F, produced by the Streptomyces species. nih.govresearchgate.net

The production of these compounds, particularly lecanoric acid—a typical lichen metabolite—suggests a role in mediating symbiotic or competitive relationships. nih.govpnas.org It is hypothesized that the fungus may be employing a defense strategy, as lecanoric acid can inhibit ATP synthesis and electron transfer in susceptible organisms. pnas.org This induced secondary metabolism highlights how microorganisms communicate and respond to each other's presence, shaping the structure and function of their communities. nih.govnih.gov

Contribution to Plant Defense Mechanisms

Orsellinic acid and its derivatives contribute to the defensive capabilities of plants, often through the actions of associated endophytic or symbiotic fungi. Fungal polyphenols, synthesized via the polyketide pathway, can enhance fungal resilience and play a role in ecological interactions, including providing protection to a host plant. researchgate.net Plant endophytic fungi, which live within plant tissues without causing disease, can produce a variety of bioactive compounds. thieme-connect.com These metabolites, including orsellinic acid-sesquiterpene hybrids, may be involved in the plant's defense against pathogens and herbivores. thieme-connect.com The regulation of orcinol (B57675) metabolism, a related process, has been implicated in plant defense mechanisms and symbiotic interactions. ontosight.ai The expression of genes for orsellinic acid biosynthesis in fungi can be influenced by various stress conditions, suggesting a role in the fungus's ability to survive and protect its niche, which can extend to a host plant. researchgate.net

Allelopathic Potential of Orsellinic Acid and its Derivatives

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Orsellinic acid and its derivatives have demonstrated significant allelopathic potential, particularly as inhibitors of plant growth. scielo.brcdnsciencepub.com

Bioassays have shown that these compounds can affect plant species differently. scite.ai For example, a study investigating the effects of lecanoric acid and seven of its orsellinate ester derivatives on the germination and growth of lettuce (Lactuca sativa) and onion (Allium cepa) found that A. cepa was generally more sensitive to the compounds. scielo.brscielo.brresearchgate.net While the germination of L. sativa was not significantly affected, the germination of A. cepa was inhibited by several of the ester derivatives. scielo.brscielo.br

Growth parameters, such as root and coleoptile/hypocotyl elongation, were even more sensitive to these compounds than germination. scite.aiscielo.br In both plant species, radicle growth was significantly inhibited by most of the orsellinates and by lecanoric acid at lower concentrations. scielo.br These findings underscore the potential for these natural products to act as germination and growth-regulating agents, which could be promising for the development of natural herbicides. scielo.brresearchgate.net

Table 1: Allelopathic Effects of Orsellinic Acid Derivatives on Lactuca sativa (Lettuce) and Allium cepa (Onion)

CompoundTarget SpeciesConcentration (M)Effect on GerminationEffect on Radicle GrowthEffect on Hypocotyl/Coleoptile Growth
Lecanoric acidL. sativa10⁻³ to 10⁻⁹Not SignificantInhibition (except at 10⁻³)Inhibition
Lecanoric acidA. cepa10⁻³ to 10⁻⁹Not SignificantInhibition (except at 10⁻³)Inhibition (except at 10⁻³)
Methyl orsellinateL. sativa10⁻³ to 10⁻⁹Not SignificantNot SignificantNot Significant
Methyl orsellinateA. cepa10⁻³ to 10⁻⁹Not SignificantInhibitionInhibition (except at 10⁻⁵)
Ethyl orsellinateL. sativa10⁻³ to 10⁻⁹Not SignificantInhibitionInhibition (at 10⁻⁷, 10⁻⁹)
Ethyl orsellinateA. cepa10⁻³ to 10⁻⁹InhibitionInhibitionInhibition
n-Propyl orsellinateL. sativa10⁻³ to 10⁻⁹Not SignificantInhibitionInhibition
n-Propyl orsellinateA. cepa10⁻³ to 10⁻⁹InhibitionInhibitionInhibition
Data sourced from Peres et al. (2009). scielo.br

Biosynthetic Pathways and Regulation of Orsellinic Acid

Polyketide Synthase (PKS) Pathway for Orsellinic Acid Biosynthesis

Polyketide Chain Formation and Cyclization

The formation of the polyketide chain of orsellinic acid begins with a starter unit, typically acetyl-CoA, and three extender units of malonyl-CoA. The iterative condensation of these units, catalyzed by the PKS, results in a linear tetraketide intermediate. researchgate.net This intermediate remains bound to the enzyme complex until it reaches the correct length.

Once the full-length polyketide chain is assembled, it undergoes an intramolecular cyclization reaction. This process is often directed by a specific product template (PT) domain within the PKS or can occur spontaneously. The cyclization of the tetraketide intermediate to form the aromatic ring of orsellinic acid is a crucial step. In the absence of a specific cyclase, the intermediate can sometimes cyclize into other related compounds, such as orcinol (B57675), through decarboxylative aldol condensation. nih.gov The final release from the enzyme is typically catalyzed by a thioesterase (TE) domain, which also plays a role in the cyclization process. umich.edu

Key Enzymatic Components in Orsellinic Acid Biosynthesis

The biosynthesis of orsellinic acid is a multi-enzyme process, with each component playing a critical role in the assembly and modification of the polyketide chain.

The central enzyme in orsellinic acid biosynthesis is the Polyketide Synthase (PKS). In fungi, orsellinic acid synthase (OSAS) is a non-reducing iterative Type I PKS. nih.gov These are large, multidomain proteins that contain all the necessary catalytic domains on a single polypeptide chain. mdpi.com For example, the orsellinic acid synthase (AN7909.4) in Aspergillus nidulans is a 2104 amino acid protein with a domain organization of SAT-KS-AT-PT-ACP-ACP-TE/CYC. nih.gov In contrast, plants utilize Type III PKSs, such as the orcinol synthase (ORS) identified in Rhododendron dauricum, which can produce orsellinic acid. frontiersin.org These are smaller, homodimeric enzymes that use a single active site for iterative condensation reactions. nih.gov Several iterative type I PKSs have been identified as OSA synthases in fungi. frontiersin.org

Table 1: Identified Orsellinic Acid Synthases and their characteristics

Enzyme Name/GeneOrganismPKS TypeKey Findings
Orsellinic Acid Synthase (AN7909.4)Aspergillus nidulansIterative Type I NR-PKSSufficient for orsellinic acid production. nih.gov
Orcinol Synthase (ORS)Rhododendron dauricumType III PKSProduces orcinol as a major product and orsellinic acid as a minor product. frontiersin.org
PKS1 and PKS2Stereaceous basidiomycete BY1Non-reducing Type I PKSBoth enzymes were identified as orsellinic acid synthases. ilrs.de

Acetyl-CoA carboxylase (ACC) is a crucial enzyme in the biosynthesis of orsellinic acid as it provides the malonyl-CoA extender units required for polyketide chain elongation. nih.gov ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. youtube.com This is the committed step in fatty acid biosynthesis and is also a key provider of building blocks for polyketide synthesis. nih.govmdpi.com The availability of malonyl-CoA is often a rate-limiting factor in polyketide production. In some organisms, multiple paralogs of ACC exist, with specific roles in primary and secondary metabolism. nih.gov

Orsellinic acid synthases exhibit specificity for their starter and extender units. Fungal Type I PKSs typically show a strong preference for acetyl-CoA as the starter unit and malonyl-CoA as the extender unit. nih.gov Plant Type III PKSs, like the orcinol synthase from Rhododendron dauricum, also preferentially use acetyl-CoA as a starter substrate. frontiersin.org The catalytic mechanism involves a series of decarboxylative Claisen condensations. The acyltransferase (AT) domain selects and loads the starter and extender units onto the acyl carrier protein (ACP). mdpi.com The ketosynthase (KS) domain then catalyzes the condensation reaction, extending the polyketide chain. youtube.com This process is repeated until the tetraketide is formed, after which the thioesterase (TE) or a cyclase domain facilitates the cyclization and release of orsellinic acid. umich.edu In some plant PKSs, the presence of an additional cyclase, like olivetolic acid cyclase, can enhance the production of orsellinic acid. frontiersin.org

Biosynthetic Gene Clusters Associated with Orsellinic Acid

In many organisms, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in a biosynthetic gene cluster (BGC). This facilitates the co-regulation and coordinated expression of all the necessary genes.

BGCs for orsellinic acid and its derivatives have been identified in numerous fungi. researchgate.net For example, in Aspergillus nidulans, the gene for orsellinic acid synthase (AN7909.4) is part of a larger cluster that also includes genes for the biosynthesis of more complex derivatives like F-9775A and F-9775B. nih.gov Research has shown that the PKS gene alone is sufficient for orsellinic acid biosynthesis. nih.govresearchgate.net The organization of these clusters can vary between different fungal species. researchgate.net

While the concept of BGCs is well-established in fungi and bacteria, it is a more recent discovery in plants. frontiersin.org Although a specific BGC solely for orsellinic acid has not been extensively characterized in plants, the enzymes involved in its formation are often part of larger metabolic pathways for more complex molecules. For instance, the orcinol synthase in Rhododendron dauricum, which produces orsellinic acid, is involved in the biosynthesis of the meroterpenoid daurichromenic acid. frontiersin.org

Table 2: Examples of Orsellinic Acid-Associated Biosynthetic Gene Clusters

OrganismCluster Name/Key GeneAssociated Products
Aspergillus nidulansF9775/orsellinic acid cluster (AN7909.4)Orsellinic acid, F-9775A, F-9775B, gerfelin (B1246277), diorcinol nih.govresearchgate.net
Lichen-forming fungiPKS16 cladeOrsellinic acid derivatives (e.g., gyrophoric acid) asm.orgnih.gov
Stereaceous basidiomycete BY1PKS1 and PKS2 genesOrsellinic acid, cloquetin ilrs.denih.gov

Regulation of Orsellinic Acid Biosynthesis

The biosynthesis of orsellinic acid, a key intermediate in the production of numerous secondary metabolites, is a tightly controlled process within fungi. This regulation occurs at multiple levels, from the transcription of biosynthetic genes to the activity of the enzymes themselves, ensuring that the production of orsellinic acid is aligned with the metabolic state of the organism and its environmental conditions.

Transcriptional Regulation Mechanisms

The expression of the genes responsible for orsellinic acid biosynthesis is intricately regulated, with epigenetic modifications playing a crucial role. In the fungus Aspergillus nidulans, the regulation of the ors gene cluster, which is responsible for producing orsellinic acid and its derivatives, involves histone acetylation. Specifically, the acetylation of histone H3 at lysine 9 (H3K9ac) by the GcnE acetyltransferase, a component of the SAGA/ADA complex, is associated with the activation of this gene cluster.

The activity of this complex and, consequently, the expression of the ors genes are influenced by regulatory proteins. VeA and MvlA have been identified as repressors of the cryptic ors gene cluster. The loss of VeA leads to an upregulation of F9775A and F9775B, which are downstream products of orsellinic acid. This derepression is linked to an increase in gcnE expression and subsequent H3K9 acetylation within the ors gene cluster. Conversely, the overexpression of MvlA in a ΔveA background reduces the production of these compounds, correlating with decreased gcnE expression and lower levels of H3K9 acetylation. The deletion of gcnE in the ΔveA background completely abolishes the activation of the ors cluster, confirming the central role of this histone acetyltransferase in the transcriptional activation of orsellinic acid biosynthesis.

Histone acetylation, particularly H3K9ac and H3K14ac deposited by GcnE, has been shown to be localized in the promoter region of key regulatory genes within secondary metabolite clusters, thereby initiating their transcription. mdpi.comnih.gov

Post-Translational Modifications Affecting Enzyme Activity

While specific post-translational modifications (PTMs) directly targeting orsellinic acid synthase have not been extensively detailed in the available research, it is a well-established principle that polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs) require a critical PTM for their activity. This modification is the phosphopantetheinylation of the acyl carrier protein (ACP) domain within the PKS. nih.gov

This essential activation step is catalyzed by a phosphopantetheinyl transferase (PPTase). The PPTase transfers a 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue within the ACP domain. This converts the apo-ACP into the active holo-ACP, which is then capable of covalently binding the growing polyketide chain. This modification is fundamental for the function of all PKSs, including the orsellinic acid synthase.

Other PTMs, such as phosphorylation, acetylation, glycosylation, and ubiquitination, are known to regulate the activity, stability, and localization of various enzymes involved in metabolic pathways. researchgate.net While direct evidence for these modifications on orsellinic acid synthase is currently lacking, it is plausible that such mechanisms contribute to the fine-tuning of its activity in response to cellular signals.

Metabolic Feedback Inhibition

Specific details regarding the metabolic feedback inhibition of orsellinic acid biosynthesis are not extensively documented in the scientific literature. However, feedback inhibition is a common regulatory mechanism in metabolic pathways to prevent the overaccumulation of a product. In this process, the final product of a pathway binds to an allosteric site on an enzyme that catalyzes an early step in the pathway, causing a conformational change that reduces the enzyme's activity. study.com

It is conceivable that orsellinic acid itself, or a downstream metabolite derived from it, could inhibit the activity of the orsellinic acid synthase. This would provide a rapid and efficient way to control the metabolic flux towards orsellinic acid production based on the cellular demand for it and its derivatives. For instance, in other biosynthetic pathways, high concentrations of the end product can allosterically inhibit the first enzyme in the sequence, thus conserving energy and substrates when the product is no longer needed. study.com

Environmental and Genetic Factors Influencing Production

The production of orsellinic acid is significantly influenced by both genetic and environmental factors.

Genetic Factors: The primary genetic determinants of orsellinic acid biosynthesis are the genes encoding the non-reducing polyketide synthases (NR-PKSs) that catalyze its formation. In Aspergillus nidulans, the gene orsA (AN7909.4) has been identified as the PKS responsible for orsellinic acid synthesis. nih.gov Studies involving targeted gene deletions have shown that orsA alone is necessary and sufficient for the production of orsellinic acid. nih.gov In other fungi, such as a stereaceous basidiomycete, two distinct NR-PKS genes, PKS1 and PKS2, have been identified and confirmed to encode for orsellinic acid synthases. nih.gov The presence of multiple genes for the same function suggests a degree of redundancy to secure this important metabolic step. nih.gov

Environmental Factors: The culture conditions play a pivotal role in the production of orsellinic acid and its derivatives. In Aspergillus nidulans, the production of orsellinic acid and the downstream metabolites F-9775 A and B can be induced by cultivating the fungus in stationary Czapek media. nih.gov The composition of the growth medium, including the sources of carbon and nitrogen, pH, and temperature, are known to significantly impact secondary metabolism in fungi. Furthermore, co-cultivation of different microbial species can trigger the expression of otherwise silent gene clusters, leading to the production of novel compounds, including derivatives of orsellinic acid. researchgate.net For example, the production of F-9775 A and B in A. nidulans was observed during co-cultivation with an actinomycete. nih.gov

FactorInfluence on Orsellinic Acid BiosynthesisOrganism(s)
Genetic
orsA geneEncodes the orsellinic acid synthase. nih.govAspergillus nidulans
PKS1 and PKS2 genesBoth encode for orsellinic acid synthases, indicating redundancy. nih.govStereaceous basidiomycete BY1
gcnE geneEncodes a histone acetyltransferase that activates the ors gene cluster.Aspergillus nidulans
VeA and MvlA proteinsAct as repressors of the ors gene cluster.Aspergillus nidulans
Environmental
Culture MediaStationary Czapek media can induce production. nih.govAspergillus nidulans
Co-cultivationCo-culture with other microbes can induce the production of derivatives. nih.govresearchgate.netAspergillus nidulans

Downstream Metabolic Pathways of Orsellinic Acid

Orsellinic acid serves as a fundamental building block for a wide array of more complex natural products, most notably the meroterpenoids. nih.govresearchgate.net Its aromatic scaffold is readily modified by a variety of enzymes, leading to a significant diversification of chemical structures with diverse biological activities.

Meroterpenoid Biosynthesis Involving Orsellinic Acid

Meroterpenoids are hybrid natural products that are partially derived from the terpenoid pathway. In the context of orsellinic acid, the biosynthesis of meroterpenoids is initiated by the attachment of a prenyl group, typically a farnesyl or geranylgeranyl moiety, to the orsellinic acid core. This crucial step is catalyzed by a class of enzymes known as prenyltransferases. mdpi.comnih.gov

For instance, in the biosynthesis of ascochlorin (B1665193) and ascofuranone (B1665194) in Acremonium egyptiacum, the prenyltransferase AscA attaches a farnesyl diphosphate (FPP) group to the C-3 position of the orsellinic acid skeleton. mdpi.comusda.gov Similarly, in a stereaceous basidiomycete, the prenyltransferase BYPB utilizes orsellinic acid as a substrate for prenylation. nih.gov

Following the initial prenylation, the linear meroterpenoid intermediate can undergo a series of further enzymatic modifications that contribute to the vast structural diversity of this class of compounds. These modifications include:

Cyclization: Terpene cyclases can catalyze the formation of various ring structures from the linear prenyl chain.

Oxidation: P450 monooxygenases and other oxidases can introduce hydroxyl groups or epoxides at various positions on both the polyketide and terpenoid moieties.

Chlorination: Halogenases can add chlorine atoms to the aromatic ring of orsellinic acid. mdpi.com

Acylation and Glycosylation: The addition of acyl or sugar groups can further modify the structure and properties of the final meroterpenoid. mdpi.com

These downstream modifications result in a wide range of bioactive molecules, including compounds with antitumor and antitrypanosomal activities. mdpi.com

Enzyme ClassFunction in Downstream PathwayExample EnzymeResulting Modification
PrenyltransferaseAttaches a prenyl group to orsellinic acid. mdpi.comAscAFarnesylation
PrenyltransferaseTransfers a prenyl group to orsellinic acid. nih.govBYPBPrenylation
Terpene CyclaseCatalyzes the formation of ring structures from the prenyl chain.AscFMonocyclic ring formation
P450 MonooxygenaseIntroduces hydroxyl groups.-Hydroxylation
HalogenaseAdds halogen atoms to the aromatic ring. mdpi.comAscDChlorination

Depside Formation from Orsellinic Acid Units

Depsides are a class of polyphenolic compounds formed by the esterification of two or more hydroxybenzoic acid units. Orsellinic acid is a common precursor for the biosynthesis of these molecules. The formation of a depside bond, which is an ester linkage, between orsellinic acid units is a critical step in the diversification of this polyketide's structural landscape.

The biosynthesis of depsides from orsellinic acid is a complex process catalyzed by specific enzymes, often non-reducing polyketide synthases (NR-PKSs) themselves or other associated enzymes. researchgate.netresearchgate.net These enzymes facilitate the condensation reaction where the carboxyl group of one orsellinic acid molecule esterifies a hydroxyl group of a second orsellinic acid molecule. For instance, the depside lecanoric acid is formed from two molecules of orsellinic acid. researchgate.net

The enzymatic machinery responsible for depside formation can possess different catalytic domains to carry out this function. In some cases, a thioesterase (TE) domain at the C-terminus of an NR-PKS is responsible for both the release of the polyketide chain and the catalysis of the ester bond formation between two identical or different polyketide units. In other instances, a starter-unit acyltransferase (SAT) domain has been found to catalyze this intermolecular esterification.

Further structural diversity is achieved through the formation of depsidones, which are derived from depsides. This transformation involves an intramolecular oxidative cyclization that forms an ether linkage between the two aromatic rings of the depside. This reaction is typically catalyzed by a cytochrome P450 monooxygenase. researchgate.netresearchgate.net

Orsellinic Acid Catabolism and Breakdown Mechanisms

The breakdown of orsellinic acid in biological systems involves a series of enzymatic steps that modify and ultimately cleave its aromatic ring structure. These catabolic pathways are essential for the recycling of carbon and energy within the organism. The primary mechanisms include enzymatic hydroxylation, decarboxylation, and subsequent aromatic ring cleavage.

Enzymatic Hydroxylation of Orsellinic Acid

A key initial step in the catabolism of orsellinic acid is the introduction of additional hydroxyl groups onto the aromatic ring. This process, known as hydroxylation, is catalyzed by monooxygenase enzymes. For example, in the biosynthesis of the bibenzoquinone oosporein (B1530899), orsellinic acid is hydroxylated by a salicylate hydroxylase-like enzyme, OpS4, to form 6-methyl-1,2,4-benzenetriol. This hydroxylation reaction is a crucial prerequisite for subsequent oxidative reactions.

Cytochrome P450 monooxygenases are another important class of enzymes involved in the hydroxylation of phenolic compounds. nih.govproquest.com These enzymes can introduce hydroxyl groups at various positions on the aromatic ring, leading to a variety of hydroxylated derivatives that can then enter different catabolic pathways.

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant catabolic fate for orsellinic acid. This reaction is catalyzed by the enzyme orsellinate decarboxylase (EC 4.1.1.58), which converts orsellinic acid (2,4-dihydroxy-6-methylbenzoate) into orcinol (3,5-dihydroxytoluene) and carbon dioxide. researchgate.net

This enzymatic decarboxylation is a key step in the biosynthesis of various natural products where orcinol serves as a precursor. The orsellinate decarboxylase belongs to the family of carboxy-lyases and has been identified in various microorganisms, including fungi like Aspergillus nidulans (where the gene is designated as orsB) and bacteria such as Arthrobacter sp.. nih.govresearchgate.net The decarboxylation of orsellinic acid effectively channels it away from depside formation and towards the synthesis of other classes of metabolites.

EnzymeGene (Organism)EC NumberReactionProduct
Orsellinate decarboxylaseorsB (Aspergillus nidulans)4.1.1.58DecarboxylationOrcinol
Orsellinate decarboxylase(Arthrobacter sp. K8)-DecarboxylationOrcinol
Aromatic Ring Cleavage Processes

The final stage in the catabolism of orsellinic acid and its derivatives is the cleavage of the aromatic ring, which leads to the formation of aliphatic compounds that can enter central metabolic pathways. This process typically occurs after the molecule has been appropriately modified by hydroxylation.

The direct ring cleavage of orsellinic acid itself is not well-documented. Instead, its catabolites, such as the trihydroxytoluene derivative formed from orcinol, are the substrates for ring-cleaving dioxygenase enzymes. For instance, the degradation of orcinol in Aspergillus niger proceeds through its hydroxylation to 2,3,5-trihydroxytoluene. This trihydroxylated intermediate is then a suitable substrate for a dioxygenase that catalyzes the cleavage of the aromatic ring.

Dioxygenases are classified based on their mode of ring fission. Intradiol dioxygenases cleave the bond between two adjacent hydroxyl groups, while extradiol dioxygenases cleave the bond adjacent to a hydroxyl group. The degradation of 2,3,5-trihydroxytoluene in Pseudomonas putida is initiated by a 2,3,5-trihydroxytoluene-1,2-oxygenase, which is an intradiol dioxygenase. researchgate.net This enzymatic cleavage results in the formation of an unsaturated aliphatic acid, which is then further metabolized to central metabolic intermediates like acetate and pyruvate. researchgate.net

The general pathway for the aerobic degradation of such aromatic compounds involves the following key steps:

Hydroxylation: Introduction of hydroxyl groups to create a catechol, resorcinol, or hydroquinone derivative.

Ring Cleavage: Dioxygenase-catalyzed opening of the aromatic ring to form an aliphatic acid.

Further Metabolism: Conversion of the ring-opened product into intermediates of the tricarboxylic acid (TCA) cycle.

CataboliteKey EnzymeEnzyme TypeCleavage ProductOrganism
2,3,5-Trihydroxytoluene2,3,5-Trihydroxytoluene-1,2-oxygenaseIntradiol Dioxygenase2,4,6-trioxoheptanoatePseudomonas putida
1,2,4-Trihydroxybenzene derivatives1,2,4-Trihydroxybenzene 1,2-dioxygenaseIntradiol DioxygenaseMuconic acid derivativesPhanerochaete chrysosporium nih.gov

Chemical Synthesis and Derivatization Strategies of Orsellinic Acid

Total Synthesis Approaches for Orsellinic Acid

The total synthesis of orsellinic acid has been approached through various routes, reflecting the evolution of synthetic organic chemistry. Early methods often involved classical aromatic chemistry, while more recent approaches have focused on efficiency and biomimetic strategies.

One notable synthetic approach involves the reaction of 3,5-dimethoxyfluorobenzene with an n-alkyl-lithium compound, followed by carbonation, to produce homologous orsellinic acid dimethyl ethers. These intermediates can then be demethylated to yield orsellinic acid. This method provides a versatile route to various 6-alkyl-substituted orsellinic acid derivatives.

Biogenetic-type syntheses have also been explored, mimicking the polyketide pathway of its natural biosynthesis. rsc.org These approaches often involve the cyclization of a linear polyketo-chain, constructed through sequential Claisen condensations or related carbon-carbon bond-forming reactions. Such biomimetic strategies not only provide access to the natural product but also offer insights into its biosynthetic pathway.

Another synthetic strategy involves the use of readily available starting materials that can be elaborated through a series of aromatic substitution and functional group manipulation reactions. For instance, the appropriate substitution pattern can be built upon a simple benzene (B151609) ring through a sequence of nitration, reduction, halogenation, and hydroxylation reactions, ultimately leading to the orsellinic acid core. The specific sequence of these reactions is crucial to ensure the correct regiochemistry of the final product.

The table below summarizes some of the key starting materials and general approaches for the total synthesis of orsellinic acid.

Starting MaterialGeneral ApproachKey Reactions
3,5-DimethoxyfluorobenzeneAromatic lithiation and carbonation followed by demethylationOrganolithium chemistry, Carbonation, Ether cleavage
Poly-β-keto estersBiomimetic cyclizationClaisen condensation, Aldol condensation, Aromatization
Substituted benzenesStepwise functionalizationNitration, Reduction, Halogenation, Nucleophilic aromatic substitution

Synthetic Methodologies for Orsellinic Acid Derivatives

The derivatization of orsellinic acid is a key strategy for exploring its chemical space and developing new compounds with tailored biological activities. The presence of multiple hydroxyl groups and a carboxylic acid function offers numerous handles for chemical modification.

Esterification Reactions to Form Orsellinic Acid Esters

The carboxylic acid group of orsellinic acid is a prime site for modification through esterification. This reaction is typically achieved by reacting orsellinic acid with an alcohol in the presence of an acid catalyst. The choice of alcohol can be varied to introduce a wide range of ester functionalities, thereby modulating the lipophilicity and steric properties of the resulting molecule. The synthesis of melleolides, for instance, involves the esterification of orsellinic acid with protoilludane sesquiterpene alcohols.

Reactant 1Reactant 2Reaction TypeProduct
Orsellinic acidAlcohol (R-OH)Fischer Esterification (acid-catalyzed)Orsellinic acid ester (Orsellinate)
Orsellinic acidAlkyl halide (R-X)Williamson Ether Synthesis (on carboxylate)Orsellinic acid ester (Orsellinate)

Dimerization via Phenolic Coupling Reactions (e.g., Ullmann Reaction, Oxidative Coupling)

The phenolic rings of orsellinic acid can undergo dimerization to form biaryl structures. Oxidative coupling is a common method to achieve this, often employing metal-based oxidizing agents or enzymatic catalysts to generate phenoxy radicals that subsequently couple. mdpi.com This approach can lead to the formation of C-C or C-O bonds between the monomeric units.

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides a more controlled method for the synthesis of symmetrical and unsymmetrical biaryls. researchgate.netnih.govresearchgate.netmdpi.commdpi.com In the context of orsellinic acid, a halogenated derivative would be required as a substrate for this reaction. The reaction conditions, including the copper source, ligands, and temperature, can be tuned to optimize the yield of the desired dimer. The formation of C-C coupled orsellinic acid derivative dimers has been reported in natural products like sporormielones. nih.gov

MonomerReaction TypeKey ReagentsDimer Type
Orsellinic acidOxidative CouplingOxidizing agents (e.g., FeCl3, enzymes)C-C or C-O linked biaryl
Halogenated Orsellinic acidUllmann ReactionCopper catalyst, baseC-C linked biaryl

Prenylation of Orsellinic Acid

Prenylation, the attachment of a prenyl group (a five-carbon isoprenoid unit), is a common modification of natural products that often enhances their biological activity. nih.gov In orsellinic acid, prenylation can occur at the aromatic ring, typically at a carbon atom activated by the hydroxyl groups. This reaction can be carried out using prenylating agents such as prenyl bromide in the presence of a base or through enzymatic catalysis using prenyltransferases. The regioselectivity of prenylation can be influenced by the reaction conditions and the specific enzyme used.

Regioselective Functionalization and Modification

Due to the presence of multiple reactive sites, the regioselective functionalization of orsellinic acid presents a significant synthetic challenge. Protecting group strategies are often employed to selectively block certain hydroxyl groups while allowing others to react. For example, the most acidic phenolic hydroxyl group (at C2) can be selectively protected, enabling modification at the less reactive hydroxyl groups.

Furthermore, the electronic nature of the substituents on the aromatic ring directs the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl groups are strongly activating and ortho-, para-directing, which can be exploited to introduce additional functional groups at specific positions on the ring.

Structure-Activity Relationship (SAR) Studies in Synthetic Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for the rational design of more potent and selective analogs. For orsellinic acid derivatives, SAR studies have focused on how modifications to the core structure impact their biological effects.

Modification of the carboxylic acid group, for instance through esterification, can significantly alter the compound's polarity and ability to cross cell membranes, which in turn affects its bioavailability and activity. The nature of the ester group can be systematically varied to probe the optimal size, shape, and electronic properties for a particular biological target.

Alterations to the phenolic hydroxyl groups, such as methylation or acylation, can influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is often critical for binding to biological macromolecules. The number and position of free hydroxyl groups are frequently key determinants of antioxidant and enzyme inhibitory activities.

The introduction of substituents on the aromatic ring, such as alkyl, halogen, or nitro groups, can impact the electronic properties of the molecule and its steric interactions with a target. Prenylation, as mentioned earlier, is a well-known modification that often enhances biological activity by increasing lipophilicity and providing additional binding interactions.

Dimerization of orsellinic acid can lead to compounds with significantly different biological profiles compared to the monomer. The linker length and the points of attachment in the dimer can be varied to explore the optimal spatial arrangement for interacting with a biological target.

The table below provides a general overview of the expected impact of various structural modifications on the biological activity of orsellinic acid analogs, based on general principles of medicinal chemistry and SAR studies of related phenolic compounds.

ModificationStructural ChangePotential Impact on Biological Activity
Esterification of Carboxylic AcidIncreased lipophilicity, altered polarityModified bioavailability, altered target binding
Alkylation/Acylation of HydroxylsDecreased hydrogen bonding capacityReduced antioxidant activity, altered enzyme inhibition
Ring Substitution (e.g., Halogenation)Altered electronics and stericsModified binding affinity and selectivity
PrenylationIncreased lipophilicity, added bulkEnhanced membrane permeability, new binding interactions
DimerizationIncreased molecular size and complexityPotentially novel mechanisms of action, altered target specificity

Analytical Methodologies for Orsellinic Acid Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture. nih.gov For Orsellinic acid, both high-performance liquid chromatography and thin-layer chromatography are pivotal for its isolation and quantitative analysis from complex natural extracts. psu.edumdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of Orsellinic acid. nih.gov The development of a robust HPLC method is crucial for achieving accurate and reproducible results.

Column and Mobile Phase Selection: Reversed-phase HPLC is commonly employed for the analysis of Orsellinic acid. sielc.comru.ac.th A typical setup involves a C18 column, which provides a nonpolar stationary phase. ru.ac.thresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often acidified to improve the peak shape and retention of the acidic analyte. sielc.comru.ac.thmdpi.com The use of phosphoric acid or formic acid in the mobile phase is common; formic acid is particularly suitable for applications where the eluent is directed to a mass spectrometer for detection. sielc.com

Elution and Detection: Both isocratic and gradient elution methods can be utilized. ru.ac.th A gradient elution, where the composition of the mobile phase is changed over time, is often preferred for complex samples to achieve better separation of multiple components. ru.ac.th For instance, a gradient starting with a lower concentration of the organic solvent and gradually increasing it allows for the sequential elution of compounds with varying polarities. ru.ac.th Detection is typically carried out using a UV detector, with wavelengths around 254 nm and 265 nm being effective for Orsellinic acid and related phenolic compounds. ru.ac.th

Method Validation: A developed HPLC method must be validated to ensure its reliability. researchgate.net This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy/recovery. researchgate.net

Parameter Description Typical Conditions for Orsellinic Acid Analysis
Column Stationary phase for separationC18 (250 x 4.0 mm, 5 µm) ru.ac.th
Mobile Phase Solvent system to move the analyte through the columnAcetonitrile/Methanol and acidified water (e.g., with 1% phosphoric acid or formic acid) sielc.comru.ac.th
Elution Mode Method of passing the mobile phase through the columnGradient or Isocratic ru.ac.th
Flow Rate Speed of the mobile phaseTypically around 1.0 ml/min ru.ac.thresearchgate.net
Detection Method for visualizing the separated analyteUV detection at 254 nm or 265 nm ru.ac.th
Internal Standard A reference compound added to the sample for quantificationBenzoic acid ru.ac.th

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique used for the qualitative analysis and screening of Orsellinic acid in natural extracts. mdpi.comsilicycle.com It is particularly useful for monitoring the progress of chemical reactions or the fractions from column chromatography. nih.gov

Principle and Procedure: In TLC, a solid adsorbent material, such as silica (B1680970) gel or alumina, is coated onto a solid support like a glass or aluminum plate to act as the stationary phase. nih.govaga-analytical.com.pl The sample is applied as a small spot near the bottom of the plate. The plate is then placed in a closed chamber with a shallow layer of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and as it passes over the sample spot, the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. nih.gov

Solvent Systems and Visualization: The choice of the mobile phase is critical for achieving good separation. For phenolic compounds like Orsellinic acid, solvent systems often consist of a mixture of a nonpolar solvent, a more polar solvent, and an acid to improve the spot shape. mdpi.com After the development of the chromatogram, the separated spots can be visualized under UV light or by spraying with a suitable reagent, such as vanillin-sulfuric acid, followed by heating. up.ac.za The position of a compound on the developed chromatogram is characterized by its retention factor (Rf) value.

TLC can also be coupled with bioassays in a technique called bioautography to identify antimicrobial compounds in a mixture. nih.gov

Parameter Description Typical Application for Orsellinic Acid
Stationary Phase Adsorbent materialSilica gel or Alumina plates nih.govaga-analytical.com.pl
Mobile Phase Eluting solvent systemMixtures like toluene-ethyl acetate-formic acid or ethyl acetate-water-formic acid-acetic acid mdpi.com
Application Purpose of the analysisReaction monitoring, screening of extracts, purity assessment silicycle.com
Visualization Method to see the separated spotsUV light, spraying reagents (e.g., vanillin-sulfuric acid) up.ac.za

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is an indispensable tool in chemistry for determining the structure of unknown compounds. jchps.comresearchgate.netslideshare.net For Orsellinic acid, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for its complete structural elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. youtube.com

¹H NMR Spectroscopy: Proton NMR gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of Orsellinic acid would show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl and carboxylic acid protons. rsc.org The splitting patterns of the aromatic protons can help determine their relative positions on the benzene (B151609) ring.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. rsc.org The spectrum of Orsellinic acid will show signals for the aromatic carbons, the methyl carbon, and the carboxyl carbon. The chemical shifts of the aromatic carbons are indicative of the attached functional groups.

Technique Information Provided Application to Orsellinic Acid
¹H NMR Number, environment, and connectivity of protonsIdentifies aromatic, methyl, and hydroxyl/carboxyl protons and their relationships. rsc.org
¹³C NMR Number and type of carbon atomsIdentifies aromatic, methyl, and carboxyl carbons. rsc.org
2D NMR Connectivity between atomsConfirms the attachment of the methyl and hydroxyl groups to the benzoic acid core.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. jchps.com It provides information about the molecular weight and the elemental composition of a compound. nih.gov

The mass spectrum of Orsellinic acid will show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the molecular formula. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like Orsellinic acid. nih.gov When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation. psu.edu

In an ESI-MS/MS experiment, the deprotonated molecule [M-H]⁻ of Orsellinic acid is generated in the ion source, and its m/z is measured. This ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. researchgate.netresearchgate.net The pattern of these fragment ions is characteristic of the molecule's structure and can be used for its unambiguous identification, even in complex mixtures. psu.edumdpi.com Common fragmentations for Orsellinic acid involve the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.netresearchgate.net

Technique Ionization Method Information Provided Key Fragments for Orsellinic Acid [M-H]⁻
ESI-MS/MS Electrospray IonizationMolecular weight and structural information through fragmentation patternsLoss of H₂O, loss of CO₂ researchgate.netresearchgate.net

Mass Spectrometry (MS) Applications

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a crucial tool for the unambiguous identification and structural elucidation of "Benzoic acid, 2,4,6-trihydroxy-3-methyl-", also known as orsellinic acid, and its derivatives in complex biological extracts. nih.goviaph.es This technique provides highly accurate mass measurements, often to within a few parts per million (ppm), enabling the determination of elemental compositions and differentiation between isobaric compounds. iaph.esnih.gov

In the analysis of natural products, techniques such as Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS) are frequently employed. researchgate.net For orsellinic acid, analysis is typically performed in negative ionization mode, detecting the deprotonated molecule [M-H]⁻. researchgate.netrsc.org

Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion of orsellinic acid reveal characteristic fragmentation patterns. A common fragmentation pathway involves the loss of carbon dioxide (CO₂) from the carboxylic acid group, a characteristic fragmentation for phenolic acids. The high resolution of the mass spectrometer is key to confirming the elemental composition of both the precursor and product ions. iaph.es For instance, the deprotonated molecule of orsellinic acid is observed with a specific mass-to-charge ratio (m/z), and its fragmentation yields product ions that are indicative of its structure. researchgate.netrsc.org

Table 1: Illustrative HR-MS Data for Orsellinic Acid ([M-H]⁻)

Ion Description Observed m/z
[M-H]⁻ 167
[M-H-CO₂]⁻ 123

This table is generated based on typical fragmentation patterns for phenolic acids and may not reflect specific experimental data.

Researchers utilize HR-MS not only for identification but also for metabolite profiling in organisms that produce orsellinic acid, such as lichens and fungi. researchgate.net The high accuracy and resolution allow for the confident identification of orsellinic acid and related metabolites in complex mixtures. researchgate.netijpsm.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the detection and characterization of orsellinic acid. This method measures the absorption of UV and visible light by the molecule, which is dependent on its electronic structure. thaiscience.info Orsellinic acid, containing a substituted benzene ring with hydroxyl and carboxyl groups, exhibits characteristic absorption bands in the UV region. northwestern.edu These chromophores, specifically the aromatic ring and the carbonyl group, undergo π → π* and n → π* electronic transitions upon absorbing UV radiation. researchgate.net

The UV spectrum of orsellinic acid, like other benzoic acid derivatives, is influenced by the solvent and the pH of the medium, which can affect the ionization state of the phenolic hydroxyl and carboxylic acid groups. thaiscience.inforsc.org In a typical analysis, the spectrum is recorded in a solvent like methanol or ethanol. The resulting spectrum displays specific wavelengths of maximum absorbance (λmax), which are valuable for identification purposes. rsc.orgru.ac.th

For instance, the UV spectrum of orsellinic acid isolated from natural sources has been reported with distinct absorption maxima. These values are often used in conjunction with chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), where a UV-Vis detector is set to a specific wavelength corresponding to a λmax of the compound for its detection and quantification. ru.ac.th

Table 2: UV-Vis Absorption Maxima for Benzoic Acid Derivatives

Compound Solvent/Conditions λmax (nm)
Benzoic Acid Acidic Mobile Phase 194, 230, 274
Benzoic Acid Water (Acidic pH) ~230, ~274
Benzoic Acid Water (Basic pH) ~225, ~269
Orsellinic Acid Methanol 265

Data compiled from various sources for illustrative purposes. Specific values can vary based on experimental conditions. rsc.orgru.ac.thsielc.com

The featureless nature of UV-Vis absorption spectra for complex mixtures of natural organic matter often necessitates prior separation by chromatography. northwestern.edu However, for purified samples, the position and intensity of the absorption bands provide valuable structural information. copernicus.org

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Absolute Configuration

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules. nih.govresearchgate.net These methods are based on the differential absorption of left and right circularly polarized light by a chiral compound. nih.gov Benzoic acid, 2,4,6-trihydroxy-3-methyl- (orsellinic acid) itself is an achiral molecule and therefore does not exhibit a CD or ECD spectrum.

However, many natural products are derivatives of orsellinic acid, such as esters or depsides, which can be chiral. For these chiral derivatives, CD and ECD spectroscopy become indispensable tools for stereochemical assignment. mdpi.commdpi.com The ECD spectrum of a molecule is highly sensitive to its three-dimensional structure, including the spatial arrangement of its chromophores. nih.gov

The process of determining absolute configuration using ECD typically involves comparing the experimentally measured spectrum with a theoretically calculated spectrum. nih.govnih.gov Quantum chemical calculations, often using Time-Dependent Density Functional Theory (TDDFT), are performed to generate theoretical ECD spectra for different possible stereoisomers of the molecule. nih.gov The absolute configuration is assigned by identifying the calculated spectrum that best matches the experimental one. mdpi.comnih.gov

Quantitative Analysis Methodologies in Research

The quantification of orsellinic acid in various matrices, such as lichen extracts or fermentation broths, is predominantly achieved using High-Performance Liquid Chromatography (HPLC). ru.ac.th This technique offers high sensitivity, selectivity, and reproducibility for the analysis of organic acids. shimadzu.comresearchgate.net

A common approach involves Reversed-Phase HPLC (RP-HPLC) coupled with a UV detector. ru.ac.thhitachi-hightech.com The separation is typically performed on a C18 column. ru.ac.th The mobile phase usually consists of an acidified aqueous solution and an organic solvent like acetonitrile or methanol. ru.ac.thsielc.com The acidic conditions, often achieved by adding formic acid or phosphoric acid, are necessary to suppress the ionization of the carboxylic acid group of orsellinic acid, ensuring good peak shape and retention on the nonpolar stationary phase. ru.ac.thsielc.com

Detection is most commonly carried out by monitoring the UV absorbance at a wavelength corresponding to one of the absorption maxima of orsellinic acid, for example, around 265 nm. ru.ac.th For quantification, an external standard calibration curve is typically constructed. ru.ac.th This involves preparing a series of standard solutions of pure orsellinic acid at known concentrations and injecting them into the HPLC system. The peak area of the analyte is then plotted against its concentration to generate a calibration curve. The concentration of orsellinic acid in an unknown sample is determined by comparing its peak area to this curve. researchgate.netmdpi.com

Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the results. This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. ru.ac.thresearchgate.net In some studies, an internal standard, such as benzoic acid, may be used to improve the accuracy and precision of the quantification. ru.ac.th

Table 3: Common Parameters for Quantitative HPLC Analysis of Orsellinic Acid

Parameter Typical Value/Condition
Column C18 (Reversed-Phase)
Mobile Phase Gradient or isocratic elution with acidified water/methanol or acetonitrile
Detector UV-Vis
Detection Wavelength ~265 nm
Quantification External standard calibration

This table summarizes common conditions reported in research literature. ru.ac.th

Biological Activities and Mechanistic Investigations of Orsellinic Acid

Molecular Mechanisms of Action

The biological effects of Orsellinic Acid are rooted in its ability to interact with and modulate various cellular components, including enzymes and critical signaling pathways that govern cellular responses to stimuli.

Enzyme Modulation and Inhibition Studies

Orsellinic Acid and its derivatives have been shown to interact with various enzymes, demonstrating both inhibitory and activating effects, which are crucial to its biological activities. A key area of investigation has been its effect on tyrosinase, an enzyme involved in melanin production.

One study evaluated the influence of Orsellinic Acid and a series of its ester derivatives (orsellinates) on mushroom tyrosinase activity. At a concentration of 0.50 mM, Orsellinic Acid itself was found to be an inhibitor of the enzyme's diphenolase activity. The study revealed that modifying the alkyl chain of the orsellinate esters had a pronounced impact on their interaction with the enzyme. While esters with smaller alkyl chains, such as methyl and ethyl orsellinates, acted as activators, those with longer or more complex chains, like n-butyl and n-octyl orsellinates, behaved as inhibitors nih.govjddtonline.info. The inhibitory effect was observed to increase with the elongation of the alkyl chain, suggesting that the enzyme's hydrophobic site can accommodate these larger structures nih.govjddtonline.info.

Furthermore, research into the anti-inflammatory properties of an Orsellinic Acid derivative isolated from Chaetomium elatum has shown that it can decrease the protein level of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated microglial cells nih.govacs.org. COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are significant mediators of inflammation nih.govacs.org. This finding directly links the Orsellinic Acid structure to the modulation of a critical inflammatory enzyme.

Table 1: Effect of Orsellinic Acid and its Derivatives on Mushroom Tyrosinase Activity

Compound Concentration (mM) Effect on Tyrosinase
Orsellinic Acid 0.50 Inhibition
Methyl Orsellinate 0.50 Activation
Ethyl Orsellinate 0.50 Activation
n-Propyl Orsellinate 0.50 Activation
n-Butyl Orsellinate 0.50 Inhibition
iso-Propyl Orsellinate 0.50 Inhibition
n-Pentyl Orsellinate 0.50 Inhibition
n-Hexyl Orsellinate 0.50 Inhibition
n-Octyl Orsellinate 0.50 Inhibition

This table is based on data from a study evaluating the tyrosinase-related activity of Orsellinic Acid and its derivatives nih.govjddtonline.info.

Interaction with Cellular Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of Orsellinic Acid are significantly mediated by its interaction with crucial intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

A key study investigating an Orsellinic Acid derivative demonstrated its potent anti-neuroinflammatory activity by directly targeting these pathways in LPS-activated BV-2 microglial cells. The results indicated that the compound suppresses the expression of Toll-like receptor 4 (TLR4) and NF-κB nih.govacs.org. Mechanistically, it was shown to prevent the phosphorylation of the inhibitor of NF-κB (IκB), a critical step that precedes NF-κB activation and its translocation to the nucleus nih.govacs.org. By inhibiting IκB phosphorylation, the Orsellinic Acid derivative effectively blocks the downstream signaling cascade that leads to the production of inflammatory mediators.

In the same study, the compound was also found to suppress the phosphorylation of p38 MAPK. The p38 MAPK pathway is another major signaling cascade that is activated by inflammatory stimuli like LPS and plays a vital role in regulating the synthesis of pro-inflammatory cytokines and enzymes such as COX-2 nih.govacs.org. This dual inhibition of both the NF-κB and p38 MAPK pathways highlights a multi-pronged mechanism through which Orsellinic Acid derivatives can exert their anti-inflammatory effects.

Antioxidant Properties and Mechanisms

Orsellinic Acid, as a phenolic compound, possesses notable antioxidant properties. This activity is primarily attributed to its ability to neutralize free radicals, a capacity intrinsically linked to its chemical structure, particularly the arrangement of its phenolic hydroxyl groups.

Free Radical Scavenging Activity

The capacity of Orsellinic Acid and its derivatives to scavenge free radicals has been evaluated using methods such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In these tests, Orsellinic Acid consistently demonstrates significant antioxidant activity.

Studies have compared the scavenging activity of Orsellinic Acid to its parent compound, lecanoric acid, and its ester derivatives (orsellinates). The results show that Orsellinic Acid itself is a potent free radical scavenger. However, the esterification of its carboxyl group to form orsellinates leads to a significant reduction in this scavenging activity. This suggests that the free carboxyl group is important for its antioxidant capacity. Despite this reduction, all tested orsellinates still exhibited scavenging ability, which was influenced by the structure of the alkyl chain. For instance, an increase in the length of a linear alkyl chain from methyl to n-butyl resulted in a rise in antioxidant activity.

Table 2: Free Radical Scavenging Activity of Orsellinic Acid and Related Compounds

Compound Scavenging Activity (DPPH assay)
Lecanoric Acid More active than Orsellinates
Orsellinic Acid More active than Orsellinates
Methyl Orsellinate Less active than Orsellinic Acid
Ethyl Orsellinate Less active than Orsellinic Acid
n-Propyl Orsellinate Less active than Orsellinic Acid
n-Butyl Orsellinate Less active than Orsellinic Acid
iso-Propyl Orsellinate More active than n-Propyl Orsellinate
tert-Butyl Orsellinate More active than n-Butyl Orsellinate

This table summarizes the relative DPPH radical scavenging activities based on findings from comparative studies.

Role of Phenolic Hydroxyl Groups in Antioxidant Activity

The antioxidant mechanism of phenolic compounds like Orsellinic Acid is fundamentally based on their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to a free radical, thereby neutralizing it. This process typically follows mechanisms such as Hydrogen Atom Transfer (HAT). The resulting phenoxyl radical is stabilized by the resonance of the aromatic ring, making it much less reactive than the original free radical.

Anti-inflammatory Activity Mechanisms

The anti-inflammatory activity of Orsellinic Acid is a direct consequence of the molecular mechanisms detailed previously. By modulating key enzymes and signaling pathways involved in the inflammatory cascade, Orsellinic Acid and its derivatives can effectively attenuate the inflammatory response.

The primary mechanisms underpinning this activity include:

Downregulation of Pro-inflammatory Enzymes : As established, an Orsellinic Acid derivative has been shown to decrease the protein levels of COX-2. By reducing the expression of this enzyme, it curtails the production of prostaglandins, which are potent mediators of inflammation, pain, and fever nih.govacs.org.

Inhibition of Key Inflammatory Signaling Pathways : The demonstrated ability of an Orsellinic Acid derivative to suppress the NF-κB and p38 MAPK signaling pathways is a cornerstone of its anti-inflammatory action nih.govacs.org. The NF-κB pathway controls the transcription of a wide array of pro-inflammatory genes, including those for cytokines (like TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. The p38 MAPK pathway also plays a crucial role in the expression of these inflammatory mediators. By inhibiting these central pathways, Orsellinic Acid derivatives can block a broad spectrum of inflammatory outputs.

Reduction of Inflammatory Mediators : The suppression of the NF-κB and MAPK pathways leads to a subsequent reduction in the production of various inflammatory mediators. Research has confirmed that treatment with an Orsellinic Acid derivative leads to a decrease in nitric oxide (NO), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in LPS-stimulated microglial cells nih.govacs.org.

Table of Mentioned Compounds

Compound Name
Benzoic acid, 2,4,6-trihydroxy-3-methyl-
Orsellinic Acid
Lecanoric Acid
Methyl Orsellinate
Ethyl Orsellinate
n-Propyl Orsellinate
n-Butyl Orsellinate
iso-Propyl Orsellinate
n-Pentyl Orsellinate
n-Hexyl Orsellinate
n-Octyl Orsellinate
tert-Butyl Orsellinate
Gallic Acid
Orcinol (B57675)
Prostaglandins
Nitric Oxide
Interleukin-6 (IL-6)
Interleukin-1β (IL-1β)

Cytotoxic and Antiproliferative Activity Mechanisms

Orsellinic acid and its synthetic derivatives, known as orsellinates, have been investigated for their cytotoxic potential. A key finding from these studies is the correlation between the compound's lipophilicity and its cytotoxic activity. Research using the brine shrimp lethality test demonstrated that elongating the ester chain of orsellinates leads to an increase in lipophilicity (log P), which in turn causes a rise in cytotoxic activity. nih.govnih.gov

For instance, hexyl orsellinate exhibited the highest cytotoxic activity among a series of methyl to hexyl orsellinates, with a median lethal concentration (LC50) of 31 μM. nih.govnih.gov Conversely, compounds with branched chains, such as iso-propyl, sec-butyl, and tert-butyl orsellinates, were found to be less active than their linear-chain counterparts. This suggests that the structural shape and lipid solubility are critical determinants of this biological activity. Additionally, the presence of a hydroxyl group at the C-4 position appears to be important for the cytotoxic effect of orsellinates against Artemia salina. nih.govnih.gov Mycotoxins derived from the fungus Penicillium aurantiogriseum, which include orsellinic acid derivatives, have also been noted for their anticancer effects mediated through diverse mechanisms. researchgate.net

CompoundChain StructureRelative Cytotoxic Activity
Hexyl orsellinateLinearHighest (LC50 = 31 μM)
Pentyl orsellinateLinearHigh
Butyl orsellinateLinearModerate
iso-Propyl orsellinateBranchedLower than linear counterpart
sec-Butyl orsellinateBranchedLower than linear counterpart

The antiproliferative activity of orsellinic acid involves its ability to induce apoptosis, or programmed cell death. Research has shown that orsellinic acid can block neuronal apoptosis induced by Platelet-Activating Factor (PAF) independently of the traditional PAF G-protein coupled receptor. researchgate.net This indicates a direct anti-apoptotic action on specific cellular pathways.

Furthermore, many mycotoxins that are derivatives of orsellinic acid are known to exert their potent anticancer effects by inducing apoptosis and causing cell-cycle arrest. researchgate.net While detailed molecular pathways for orsellinic acid itself are still under investigation, the activities of related compounds provide a framework for its mechanism. For example, the related polyketide mycotoxin, penicillic acid, is known to inhibit cell division in mammalian cells. nih.gov The antiproliferative mechanisms of orsellinic acid are therefore linked to the modulation of fundamental cellular processes that control cell survival and proliferation.

Other Mechanistic Biological Activities

Orsellinic acid exhibits antifungal properties, which are believed to contribute to the competitive survival of the fungi that produce it. researchgate.net A notable application of this activity is in the field of nanotechnology. Orsellinic acid has been successfully used as a reducing and capping agent in the green synthesis of silver nanoparticles (AgNPs).

The mechanism involves the hydroxyl groups of the orsellinic acid molecule, which are suggested to be responsible for the reduction of silver ions (Ag+) to form highly crystalline, spherical AgNPs. These biogenically synthesized nanoparticles show potent antifungal activity against phytopathogenic fungi such as Alternaria solani, the causative agent of early blight disease in tomatoes. The orsellinic acid acts not only as a reducing agent but also forms a thin layer of biomolecules on the surface of the nanoparticles, stabilizing them and enhancing their antifungal efficacy.

While some secondary metabolites derived from Penicillium aurantiogriseum, which include the orsellinic acid family, have been reported to have antiviral properties, the specific mechanisms of action for orsellinic acid itself are not extensively detailed in current research. nih.gov However, as a polyphenol, its potential antiviral mechanisms can be inferred from the general activity of this class of compounds.

Polyphenols are known to exert antiviral effects through various mechanisms, which may include:

Inhibition of Viral Entry: Preventing the virus from attaching to or penetrating host cells.

Inhibition of Viral Replication: Interfering with the enzymes essential for the replication of the viral genome, such as viral polymerases. nih.gov

Targeting Viral Proteins: Binding to viral proteins, such as proteases, thereby inhibiting the post-translational processing necessary for producing mature, infectious viral particles. mdpi.com

These represent plausible, though not yet specifically proven, pathways for the potential antiviral activity of orsellinic acid.

Theoretical and Computational Studies of Orsellinic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has been widely applied to study phenolic acids, including orsellinic acid, to understand their fundamental chemical properties. nih.govnih.govnih.gov DFT calculations allow for the optimization of the molecule's geometry to find its most stable three-dimensional structure.

For orsellinic acid, DFT has been employed to calculate various quantum chemical descriptors that shed light on its antioxidant potential and reactivity. nih.govnih.gov The B3LYP functional combined with a suitable basis set, such as 6-311G, is a common level of theory used for geometry optimization and property calculation of such compounds. nih.gov These computational investigations provide a theoretical foundation for understanding the behavior of orsellinic acid and help in the rational design of new derivatives with specific properties. nih.gov

Computational Analysis of Electronic Properties

The electronic properties of a molecule are crucial in determining its chemical behavior. researchgate.net Computational methods, particularly DFT, are used to calculate key electronic descriptors for orsellinic acid, providing quantitative insights into its stability and reactivity. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. academie-sciences.fr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. academie-sciences.frnih.gov

A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that a molecule is more reactive. academie-sciences.fr For orsellinic acid, DFT calculations have determined the HOMO-LUMO energy gap to be 5.53 eV, which provides a measure of its electronic stability. nih.gov

Ionization Potential (IP) is the energy required to remove an electron from a molecule in its gaseous state, while Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule. nih.govfrontiersin.org These parameters are fundamental to understanding a molecule's redox behavior and are directly related to the frontier orbital energies through Koopmans' theorem, which approximates IP ≈ -E(HOMO) and EA ≈ -E(LUMO). academie-sciences.fr

Accurate calculation of IP and EA provides insight into how easily a molecule can undergo oxidation or reduction, respectively. Computational studies on orsellinic acid have quantified these properties, indicating that the molecule does not lose electrons easily. nih.gov

Computational calculations have determined the dipole moment of orsellinic acid to be 4.06 Debye (D). nih.govresearchgate.net This value indicates that orsellinic acid is a polar molecule, a property that is consistent with its solubility in polar solvents. nih.gov

PropertyCalculated Value
HOMO Energy-6.11 eV
LUMO Energy-0.58 eV
HOMO-LUMO Energy Gap (ΔE)5.53 eV
Ionization Potential (IP)6.11 eV
Electron Affinity (EA)0.58 eV
Dipole Moment (µ)4.06 D

Prediction and Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. mdpi.com By calculating the energies of reactants, transition states, and products, it is possible to determine activation barriers and reaction thermodynamics, providing a detailed, step-by-step understanding of the reaction pathway.

In the context of orsellinic acid, such methods are highly valuable for studying its biosynthesis. Orsellinic acid is a polyketide natural product. nih.gov Its biosynthesis is catalyzed by a non-reducing polyketide synthase (PKS), specifically an orsellinic acid synthase. nih.gov This enzyme constructs the molecule through the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA, followed by cyclization and aromatization.

Theoretical studies can model this enzymatic process. By creating a quantum mechanical model of the enzyme's active site, researchers can simulate the reaction sequence, identify key intermediates, and calculate the energy barriers for each step. This provides insights into how the enzyme catalyzes the reaction, the roles of specific amino acid residues, and the factors controlling product formation.

Molecular Docking and Modeling in SAR Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as orsellinic acid) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery and is used to explore the interactions between a potential drug candidate and its biological target at the molecular level. nih.gov The results of docking simulations include a predicted binding pose and a scoring function that estimates the binding affinity, often expressed in kcal/mol. nih.gov

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. By combining molecular docking with SAR, researchers can build predictive models. For orsellinic acid and its derivatives, a typical computational SAR study would involve:

Docking: Docking orsellinic acid and a series of its analogs into the active site of a target protein.

Analysis: Analyzing the resulting binding modes to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity.

Model Building: Using the data to understand why certain structural modifications increase or decrease activity. For instance, adding a specific functional group might create a new hydrogen bond with a key residue in the protein, thereby enhancing binding and biological effect.

These computational models guide the rational design of new, more potent compounds by predicting which structural changes are most likely to improve activity, a process known as lead optimization. nih.gov

Applications in Chemical Biology and Biotechnology Research of Orsellinic Acid

Engineered Biosynthesis and Metabolic Engineering for Enhanced Production

The advent of synthetic biology and metabolic engineering has opened new avenues for the production of orsellinic acid and its derivatives. researchgate.netnih.gov By harnessing the power of microbial cell factories, researchers can overcome the limitations of natural production and create novel compounds with potentially enhanced biological activities. researchgate.netnih.gov

A key strategy for enhancing the production of orsellinic acid is the use of heterologous expression systems. This involves transferring the genes responsible for orsellinic acid biosynthesis from their native organisms into more tractable hosts, such as bacteria or yeast.

Researchers have successfully identified and characterized orsellinic acid synthase (OAS) genes from various fungi, including lichens and basidiomycetes. These genes, which encode for non-reducing polyketide synthases (NR-PKSs), have been expressed in hosts like Aspergillus oryzae and Saccharomyces cerevisiae. For instance, the heterologous expression of an OAS from Armillaria mellea in a suitable host has been demonstrated. In another study, genes for two NR-PKSs from a stereaceous basidiomycete were identified and heterologously expressed in Aspergillus niger, confirming their function as orsellinic acid synthases. nih.gov

The choice of the heterologous host is crucial for successful production. Factors such as codon usage, post-translational modifications, and the availability of precursor molecules can significantly impact the yield of the desired product. In some cases, co-expression of other enzymes, such as phosphopantetheinyl transferases (PPTases), is necessary for the proper functioning of the heterologously expressed PKSs.

Host OrganismSource of Orsellinic Acid SynthaseReported Product(s)Reference
Aspergillus nigerStereaceous basidiomyceteOrsellinic acid nih.gov
Saccharomyces cerevisiaeRhododendron dauricum (Orcinol Synthase)Orcinol (B57675), Orsellinic acid frontiersin.orgnih.gov
Aspergillus oryzaeHericium erinaceusOrsellinic acid, o-Orsellinaldehyde nih.gov

Beyond simply increasing the production of orsellinic acid, researchers are actively engaged in the combinatorial and engineered biosynthesis of novel derivatives. This approach involves mixing and matching genes from different biosynthetic pathways to create "unnatural" natural products. The discovery of new modification enzymes, such as those responsible for prenylation, oxidation, and methylation, provides a valuable toolkit for creating a diverse range of orsellinic acid-based compounds. researchgate.net

One strategy involves the targeted inactivation or modification of specific enzyme domains within the PKS. For example, by engineering the PKS, it is possible to alter the starter unit or the number of extension units, leading to the production of novel polyketides. Furthermore, the introduction of tailoring enzymes from different pathways can lead to further structural diversification. The biosynthesis of fungal meroterpenoids, which often contain an orsellinic acid moiety, is a prime example of how nature utilizes a combinatorial approach to generate chemical diversity. researchgate.netnih.gov This process typically involves polyketide synthesis, prenyl transfer, epoxidation, and cyclization, offering multiple points for intervention and engineering. researchgate.net

Precursor for Natural Product Synthesis

Orsellinic acid is a key intermediate in the biosynthesis of a vast number of natural products with diverse biological activities. Its simple phenolic structure serves as a scaffold that can be elaborated upon by a variety of tailoring enzymes to produce complex molecules.

One of the most prominent classes of natural products derived from orsellinic acid are the depsides, which are dimers of phenolic carboxylic acids. Lecanoric acid, for example, is a homodimer of orsellinic acid. Other derivatives include meroterpenoids, which are hybrid natural products with a polyketide-derived aromatic core (often from orsellinic acid) and a terpene-derived moiety. A notable example is daurichromenic acid, which exhibits potent anti-HIV activity and is composed of a sesquiterpene and an orsellinic acid unit. frontiersin.orgnih.gov

The melleolides, a group of cytotoxic compounds produced by the fungus Armillaria mellea, are another class of natural products synthesized from orsellinic acid through esterification with protoilludane sesquiterpene alcohols. wikipedia.org The potent antitumor compound calicheamicin (B1180863) also contains a highly substituted aromatic iodide moiety derived from orsellinic acid. researchgate.net

Class of Natural ProductExampleBiological Activity
DepsidesLecanoric acidAntibacterial, Antiviral
MeroterpenoidsDaurichromenic acidAnti-HIV frontiersin.orgnih.gov
MelleolidesMelleolideCytotoxic wikipedia.org
EnediynesCalicheamicinAntitumor researchgate.net

Development of Biocatalytic Systems for Orsellinic Acid Modification

The development of biocatalytic systems for the modification of orsellinic acid holds significant promise for the synthesis of novel compounds with improved properties. Biocatalysis offers several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and a reduced environmental footprint.

Enzymes involved in the natural biosynthetic pathways of orsellinic acid derivatives are prime candidates for use in biocatalytic systems. These can include oxidoreductases, methyltransferases, and glycosyltransferases, which can be used to introduce a variety of functional groups onto the orsellinic acid scaffold. For example, the enzymatic modification of polymers using laccases to graft phenolic compounds like those derived from orsellinic acid can impart new functionalities. While not directly modifying orsellinic acid, this demonstrates the potential of using enzymes to functionalize molecules with similar structures.

Furthermore, the chemical modification of enzymes themselves can enhance their stability and catalytic efficiency, making them more suitable for industrial applications. Strategies such as directed evolution and protein engineering can be employed to tailor enzymes for specific transformations of orsellinic acid and its derivatives.

Lead Compound Discovery in Academic Research

Natural products have historically been a rich source of lead compounds in drug discovery. nih.govup.ac.za Orsellinic acid and its derivatives are no exception, with numerous studies reporting on their diverse biological activities. These compounds have been shown to possess antibacterial, antiviral, and antitumor properties, making them attractive starting points for the development of new therapeutic agents. researchgate.net

The structural diversity of naturally occurring orsellinic acid derivatives provides a valuable platform for structure-activity relationship (SAR) studies. By synthesizing and evaluating a range of analogues, researchers can identify the key structural features responsible for their biological activity and optimize them to create more potent and selective drug candidates. For instance, the anti-HIV activity of daurichromenic acid highlights the potential of meroterpenoids derived from orsellinic acid as a source of new antiviral leads. nih.gov The process of lead compound discovery involves identifying chemical entities with promising therapeutic activity that can be further modified to optimize their beneficial effects while minimizing side effects. mdpi.com Natural products like those derived from orsellinic acid are often well-suited for this process due to their inherent biological activity. up.ac.za

Future Research Directions and Challenges in Orsellinic Acid Studies

Elucidation of Undiscovered Biosynthetic Pathways

The biosynthesis of orsellinic acid is known to be primarily catalyzed by polyketide synthases (PKSs). In fungi and bacteria, this is typically achieved by Type I PKSs, while plants utilize Type III PKSs. researchgate.net However, the full spectrum of biosynthetic pathways leading to the vast diversity of orsellinic acid-derived meroterpenoids is far from completely understood. Future research will focus on genomics and transcriptomics to accelerate the discovery of novel biosynthetic gene clusters (BGCs) for these compounds. researchgate.netnih.gov The identification of previously uncharacterized PKSs and tailoring enzymes will be crucial. For instance, while the core orsellinic acid structure is simple, subsequent modifications by enzymes such as methyltransferases, oxidases, and prenyltransferases lead to a vast array of complex molecules. nih.govresearchgate.net Uncovering these currently unknown enzymatic steps is a key area of future investigation.

A significant challenge lies in the fact that many BGCs are silent or expressed at very low levels under standard laboratory conditions. Future strategies will involve the development of more sophisticated co-culture techniques and the use of small-molecule elicitors to activate these silent gene clusters, thereby revealing novel biosynthetic pathways. researchgate.net

Advanced Enzymology and Protein Engineering of Orsellinic Acid Biosynthesis

A deeper understanding of the enzymes involved in orsellinic acid biosynthesis is paramount for harnessing their synthetic potential. Advanced enzymology studies will focus on the detailed kinetic and mechanistic characterization of orsellinic acid synthases (OSAS) and the downstream tailoring enzymes. This includes high-resolution crystal structures to elucidate the molecular basis of substrate recognition and catalysis.

Protein engineering offers a powerful tool to modify these enzymes for the production of novel or improved compounds. nih.gov For example, site-directed mutagenesis has been successfully used to convert a 6-methylsalicylic acid synthase (6-MSAS) into a functional OSAS by inactivating the ketoreductase domain. nih.gov Future protein engineering efforts will aim to:

Alter substrate specificity: Modifying the active site of OSAS to accept different starter and extender units, leading to the synthesis of novel orsellinic acid analogs.

Create novel biocatalysts: Combining domains from different PKSs or introducing new enzymatic functionalities to produce completely new chemical scaffolds. researchgate.net

A significant challenge in this area is the often-unpredictable effect of mutations on enzyme function, which can lead to inactive or misfolded proteins. Overcoming this will require the development of more accurate computational models and high-throughput screening methods. youtube.com

Comprehensive Elucidation of Mechanistic Biological Roles

While a wide range of biological activities, including anticancer, antibacterial, and antiviral properties, have been attributed to orsellinic acid derivatives, their precise mechanisms of action are often not fully understood. researchgate.net Future research must move beyond preliminary bioactivity screenings to a comprehensive elucidation of the mechanistic biological roles of these compounds. This will involve:

Target identification and validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific cellular targets of bioactive orsellinic acid derivatives.

In-depth pharmacological studies: Investigating the downstream effects of compound-target interactions on cellular signaling pathways and physiological processes.

Structure-activity relationship (SAR) studies: Systematically modifying the chemical structure of lead compounds to understand how specific functional groups contribute to their biological activity.

A major challenge is the complexity of biological systems, where a single compound may interact with multiple targets, leading to a complex pharmacological profile.

Exploration of New Ecological and Environmental Contexts

Orsellinic acid and its derivatives play important roles in the ecological interactions of the organisms that produce them. For example, some fungal polyphenols derived from orsellinic acid contribute to fungal resilience and exhibit antimicrobial properties that aid in competitive survival. researchgate.net Future research will explore new ecological and environmental contexts to understand the natural functions of these compounds more fully. This includes investigating their roles in:

Symbiotic relationships: For instance, the role of orsellinic acid derivatives in the lichen symbiosis between fungi and algae.

Pathogenic interactions: How these compounds contribute to the virulence of pathogenic fungi or the defense mechanisms of plants.

Chemical signaling: Their function as signaling molecules in microbial communities.

The challenge in this area is the difficulty of studying these interactions in their complex natural environments. The development of advanced analytical techniques, such as metabolomics and imaging mass spectrometry, will be crucial for in situ analysis.

Development of Novel Synthetic Strategies for Complex Derivatives

The chemical synthesis of complex orsellinic acid derivatives is often challenging due to the presence of multiple reactive functional groups and stereocenters. While several synthetic routes to orsellinic acid and its simpler derivatives have been developed, there is a need for more efficient and versatile methods to access the more complex and structurally diverse members of this family. rsc.orgrsc.org

Future research in synthetic chemistry will focus on:

Developing novel synthetic methodologies: This includes new C-H activation strategies, asymmetric catalytic methods, and biomimetic approaches that mimic the biosynthetic pathways. rsc.orgmdpi.com

Total synthesis of complex natural products: The total synthesis of challenging targets will not only provide access to these molecules for biological studies but also drive the development of new synthetic strategies.

Combinatorial synthesis: Creating libraries of novel orsellinic acid derivatives for high-throughput screening of biological activity. mdpi.com

A key challenge is achieving high levels of chemo-, regio-, and stereoselectivity in these complex syntheses.

Integrated Multi-Omics Approaches in Orsellinic Acid Research

The complexity of studying orsellinic acid, from its biosynthesis to its biological and ecological roles, necessitates an integrated approach. Future research will increasingly rely on multi-omics strategies that combine genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com This integrated approach will provide a more holistic understanding of the systems-level regulation of orsellinic acid metabolism and its role in the broader biological context. sciencelink.net

Key applications of multi-omics in this field will include:

Identifying novel BGCs: Correlating genomic data with metabolomic profiles to identify the gene clusters responsible for the production of specific orsellinic acid derivatives.

Understanding regulatory networks: Integrating transcriptomic and proteomic data to elucidate the regulatory networks that control the expression of orsellinic acid biosynthetic genes.

Elucidating biological mechanisms: Combining metabolomic data with other omics data to understand the systemic effects of bioactive orsellinic acid derivatives on cellular metabolism and signaling.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4,6-trihydroxy-3-methylbenzoic acid with high purity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or hydroxylation of methyl-substituted benzoic acid precursors. For example:

  • Start with 3-methylbenzoic acid and employ selective hydroxylation using hydrogen peroxide in acidic media (e.g., H₂SO₄) to introduce hydroxyl groups at the 2, 4, and 6 positions.
  • Purify via recrystallization in ethanol/water mixtures to remove unreacted intermediates. Confirm purity using melting point analysis and HPLC with UV detection at 254 nm .
    • Critical Considerations : Monitor reaction temperature to avoid over-oxidation. Use inert atmospheres (N₂/Ar) to prevent side reactions with oxygen .

Q. How can researchers characterize the stability of 2,4,6-trihydroxy-3-methylbenzoic acid under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 24, 48, 72 hrs).
  • Analysis : Quantify degradation using LC-MS (e.g., C18 column, 0.1% formic acid in mobile phase) and monitor for hydroxylation byproducts or decarboxylation .
  • Key Finding : The compound is prone to autoxidation in alkaline conditions (pH > 9), forming quinone derivatives. Store in acidic buffers (pH 4–6) at 4°C for long-term stability .

Q. What analytical techniques are optimal for identifying and quantifying this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a reversed-phase C18 column with electrospray ionization (ESI) in negative mode. Monitor the transition m/z 183 → 139 (characteristic fragment loss of CO₂).
  • Calibration : Prepare standards in matrix-matched solvents (e.g., plasma or cell lysate) to account for ion suppression .
  • Validation : Include recovery experiments (spiked samples) and assess intra-day/inter-day precision (<15% RSD) .

Advanced Research Questions

Q. How do hydroxylation patterns influence the antioxidant activity of 2,4,6-trihydroxy-3-methylbenzoic acid compared to its analogs?

  • Methodological Answer :

  • Comparative Assays : Use DPPH and FRAP assays to measure radical scavenging activity. Compare with 2,3,4-trihydroxy and 3,4,5-trihydroxy analogs.
  • Structure-Activity Insights : The 2,4,6-trihydroxy configuration enhances electron donation via resonance stabilization, yielding ~20% higher activity than 3,4,5-trihydroxy isomers.
  • Computational Support : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and predict redox potentials .

Q. What strategies mitigate interference from reactive intermediates during the synthesis of this compound?

  • Methodological Answer :

  • In Situ Quenching : Add sodium bisulfite to neutralize peroxides post-hydroxylation.
  • Chromatographic Separation : Use preparative HPLC with a gradient elution (water:acetonitrile, 95:5 to 70:30) to isolate the target compound from methyl-quinone byproducts.
  • Real-Time Monitoring : Employ inline FTIR to detect carbonyl intermediates (peaks ~1700 cm⁻¹) and adjust reaction conditions dynamically .

Q. How can computational modeling predict the compound’s interactions with enzymatic targets (e.g., polyphenol oxidases)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to tyrosinase (PDB ID: 2Y9X). Focus on hydrogen bonding with His263 and hydrophobic interactions with the methyl group.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the enzyme-ligand complex. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What are the degradation pathways of this compound in environmental systems, and how can they be tracked?

  • Methodological Answer :

  • Photolysis Studies : Exclude aqueous solutions to UV light (λ = 254 nm) and analyze products via HRMS. Major pathways include demethylation and ring cleavage.
  • Isotopic Labeling : Use ¹³C-labeled methyl groups to trace CO₂ release during microbial degradation (soil slurry experiments) .

Q. How does the compound’s solubility profile impact its bioavailability in pharmacological studies?

  • Methodological Answer :

  • Solubility Screen : Test in biorelevant media (FaSSIF/FeSSIF) using shake-flask method. The compound shows pH-dependent solubility: 1.2 mg/mL at pH 1.2 vs. 0.03 mg/mL at pH 7.4.
  • Enhancement Strategies : Co-crystallize with cyclodextrins (e.g., β-CD) to improve intestinal absorption. Confirm via in situ perfusion assays in rodent models .

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